molecular formula C7H14Cl2N2O B14669505 1,1-Bis(2-chloroethyl)-3-ethylurea CAS No. 36014-32-1

1,1-Bis(2-chloroethyl)-3-ethylurea

Cat. No.: B14669505
CAS No.: 36014-32-1
M. Wt: 213.10 g/mol
InChI Key: DBGIGBAYFXOPKD-UHFFFAOYSA-N
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Description

1,1-Bis(2-chloroethyl)-3-ethylurea is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of nitrogen mustard, which is a class of compounds known for their alkylating properties. These compounds have been extensively studied for their potential use in chemotherapy due to their ability to interfere with DNA replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-chloroethyl)-3-ethylurea typically involves the reaction of ethyl isocyanate with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the urea linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-chloroethyl)-3-ethylurea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted ureas, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Bis(2-chloroethyl)-3-ethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Bis(2-chloroethyl)-3-ethylurea involves the formation of highly reactive intermediates that can alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, which interferes with DNA replication and transcription. The compound primarily targets rapidly dividing cells, making it a potential candidate for chemotherapy .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(2-chloroethyl)-3-(2-hydroxyethyl)urea
  • 1,1-Bis(2-chloroethyl)-3-methylurea
  • 1,1-Bis(2-chloroethyl)-3-phenylurea

Uniqueness

1,1-Bis(2-chloroethyl)-3-ethylurea is unique due to its specific alkylating properties and its ability to form stable intermediates that can effectively cross-link DNA. This makes it particularly useful in applications where DNA interference is desired, such as in chemotherapy .

Properties

CAS No.

36014-32-1

Molecular Formula

C7H14Cl2N2O

Molecular Weight

213.10 g/mol

IUPAC Name

1,1-bis(2-chloroethyl)-3-ethylurea

InChI

InChI=1S/C7H14Cl2N2O/c1-2-10-7(12)11(5-3-8)6-4-9/h2-6H2,1H3,(H,10,12)

InChI Key

DBGIGBAYFXOPKD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(CCCl)CCCl

Origin of Product

United States

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